molecular formula C17H21N3O3S2 B12475724 2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide

2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide

Cat. No.: B12475724
M. Wt: 379.5 g/mol
InChI Key: XBAVOJLJIMZTRX-UHFFFAOYSA-N
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Description

2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide is an organic compound with a complex structure that includes a butoxyphenyl group, a sulfonyl group, and a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-butoxybenzenesulfonyl chloride with phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfonyl group plays a crucial role in the binding process, while the hydrazinecarbothioamide moiety interacts with the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
  • N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine

Uniqueness

2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxyphenyl group enhances its solubility and stability, while the sulfonyl and hydrazinecarbothioamide moieties contribute to its reactivity and potential therapeutic effects.

Properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

1-[(4-butoxyphenyl)sulfonylamino]-3-phenylthiourea

InChI

InChI=1S/C17H21N3O3S2/c1-2-3-13-23-15-9-11-16(12-10-15)25(21,22)20-19-17(24)18-14-7-5-4-6-8-14/h4-12,20H,2-3,13H2,1H3,(H2,18,19,24)

InChI Key

XBAVOJLJIMZTRX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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